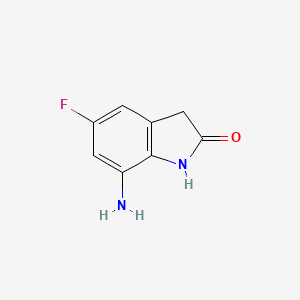
7-Amino-5-fluoroindolin-2-one
Overview
Description
7-Amino-5-fluoroindolin-2-one is a chemical compound with the molecular formula C8H7FN2O . It has a molecular weight of 166.15 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The molecular structure of 7-Amino-5-fluoroindolin-2-one consists of an indolin-2-one core, which is a type of indole, substituted with an amino group at the 7th position and a fluoro group at the 5th position . The InChI code for this compound is 1S/C8H7FN2O/c9-5-1-4-2-7(12)11-8(4)6(10)3-5/h1-3,11-12H,10H2 .Physical And Chemical Properties Analysis
7-Amino-5-fluoroindolin-2-one is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Comprehensive Analysis of 7-Amino-5-fluoroindolin-2-one Applications
7-Amino-5-fluoroindolin-2-one is a compound with a variety of applications in scientific research. Below is a detailed analysis of six unique applications, each with its own section and descriptive heading.
Asymmetric Synthesis: 7-Amino-5-fluoroindolin-2-one plays a crucial role in the asymmetric synthesis of C–F quaternary α-fluoro-β-amino-indolin-2-ones. This process involves Mannich addition reactions and is significant for creating compounds with tetrasubstituted fluorinated stereogenic centers . The method’s operational convenience and perfect diastereoselectivity make it valuable for widespread application in synthetic chemistry.
Antimicrobial Agents: Research indicates the potential of 7-Amino-5-fluoroindolin-2-one in developing antimicrobial agents. It can be used in niosomal formulations based on amino acid-derived surfactants, which show promising results in terms of antimicrobial activity and biocompatibility . These formulations could lead to advances in pharmaceutical delivery systems with dual therapeutic properties.
Analytical Chemistry: In analytical chemistry, 7-Amino-5-fluoroindolin-2-one can be used as a reference compound for high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) studies. It helps in the characterization of complex molecules and the study of their physicochemical properties .
Material Science: The compound’s unique properties make it suitable for material science applications, particularly in the development of new materials with specific fluorescence or electronic characteristics. Its structure allows for the exploration of novel material functionalities .
Chemical Synthesis: 7-Amino-5-fluoroindolin-2-one is involved in chemical synthesis processes, where it serves as a building block for various organic compounds. Its reactivity and stability under different conditions are beneficial for creating diverse molecular structures .
Pharmaceutical Research: In pharmaceutical research, this compound is used to develop new drugs and treatments. Its molecular structure can be modified to enhance drug efficacy, reduce side effects, and improve delivery mechanisms .
Safety and Hazards
The safety information for 7-Amino-5-fluoroindolin-2-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It is known that this compound is a heterocyclic ligand that has been studied for its potential anticancer activity .
Mode of Action
It is suggested that this compound may interact with tyrosine kinase receptor receptors, which are often implicated in cancer .
Biochemical Pathways
Given its potential interaction with tyrosine kinase receptors, it may influence pathways related to cell growth and proliferation .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a dark place in an inert atmosphere .
Result of Action
Given its potential anticancer activity, it may induce changes in cell growth and proliferation .
Action Environment
It is known that the compound should be stored in a dark place in an inert atmosphere to maintain its stability .
properties
IUPAC Name |
7-amino-5-fluoro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-5-1-4-2-7(12)11-8(4)6(10)3-5/h1,3H,2,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFFVSPISVQLKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)N)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731336 | |
| Record name | 7-Amino-5-fluoro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-5-fluoroindolin-2-one | |
CAS RN |
945381-62-4 | |
| Record name | 7-Amino-5-fluoro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions several heterocyclic compounds being screened for anticancer activity. What was the docking score of 7-Amino-5-fluoroindolin-2-one compared to the other compounds, and what does this suggest about its potential?
A1: While the study doesn't explicitly provide the docking score for 7-Amino-5-fluoroindolin-2-one, it does highlight that Tert-butyl 3-formyl-1H-indole-1-carboxylate obtained the best score (-7.8) among the tested compounds, suggesting it has promising predicted activity. [] This emphasizes that in silico screening, like the molecular docking performed in this study, can help prioritize compounds for further experimental validation. Even though a specific score for 7-Amino-5-fluoroindolin-2-one isn't given, its inclusion in the study indicates it possesses structural features that warrant investigation as a potential anticancer agent. Further research, including in vitro and in vivo studies, is needed to confirm its efficacy and understand its mechanism of action.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

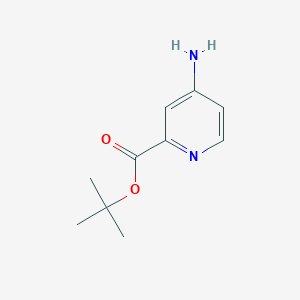

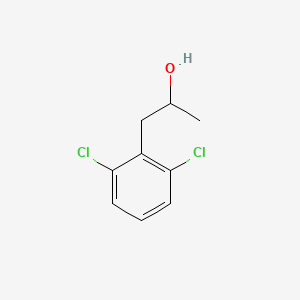
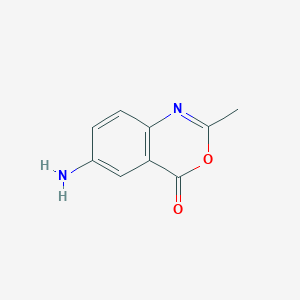
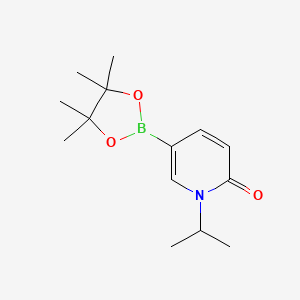

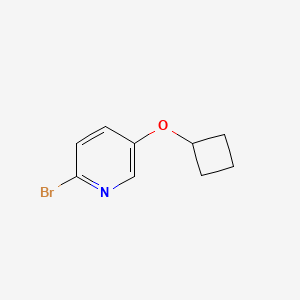

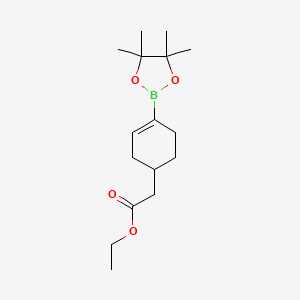
![tert-Butyl 5-bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate](/img/structure/B1529759.png)
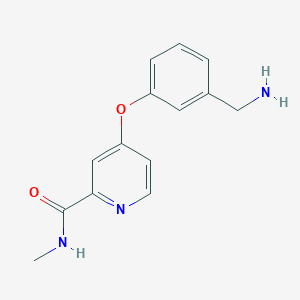

![tert-Butyl N-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}carbamate](/img/structure/B1529767.png)
![Methyl[(1-phenylcyclopropyl)methyl]amine](/img/structure/B1529769.png)